![molecular formula C12H17BrO2 B13825303 Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- is a complex organic compound characterized by its unique tricyclic structure This compound is part of the adamantane family, known for its rigid and stable framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, followed by methylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in the presence of a catalyst such as iron or aluminum chloride, under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its existing structure.
Addition Reactions: The presence of double bonds in the tricyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.
科学研究应用
Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and rigidity.
作用机制
The mechanism by which Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The tricyclic structure provides a rigid framework that enhances its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Tricyclo[3.3.1.13,7]decane-1-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
1-Bromo-3,5-dimethyladamantane: Similar structure but differs in the position of the bromine and methyl groups.
2-Bromoadamantane: Another related compound with a bromine atom but without the carboxylic acid group.
Uniqueness
Tricyclo[33113,7]decane-1-carboxylicacid,3-bromo-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
分子式 |
C12H17BrO2 |
|---|---|
分子量 |
273.17 g/mol |
IUPAC 名称 |
(1S,3R,5S,7R)-3-bromo-5-methyladamantane-1-carboxylic acid |
InChI |
InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)/t8-,10+,11+,12-/m1/s1 |
InChI 键 |
AQYMJKFAOHCXOD-NUGNTBJXSA-N |
手性 SMILES |
C[C@]12C[C@@H]3C[C@](C1)(C[C@@](C3)(C2)Br)C(=O)O |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




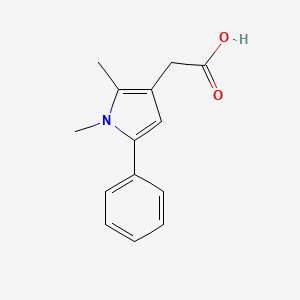
![1-O-tert-butyl 2-O-methyl (2S,3S,4S)-4-[(2E,4E,6R)-7-methoxy-6-methyl-7-oxohepta-2,4-dien-2-yl]-3-(2-methoxy-2-oxoethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B13825242.png)
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one](/img/structure/B13825244.png)
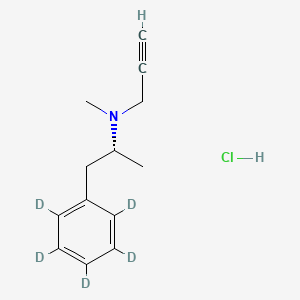
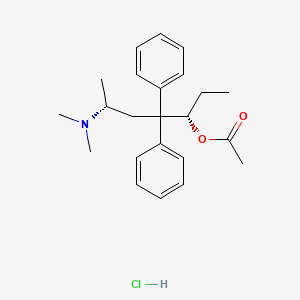
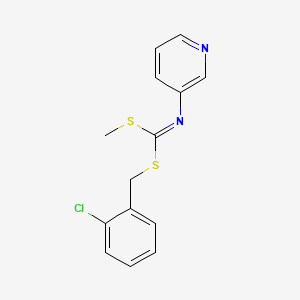
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

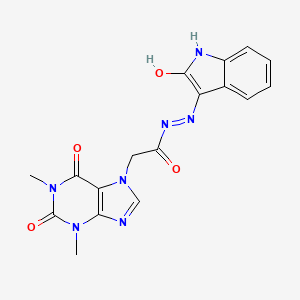
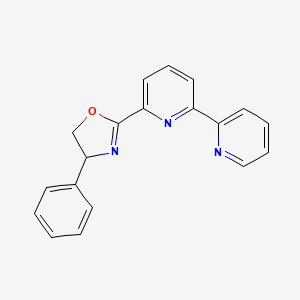
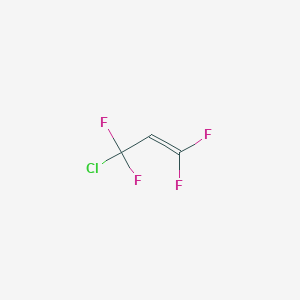
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
